molecular formula C23H30N6OS3 B1244995 K-604

K-604

Katalognummer: B1244995
Molekulargewicht: 502.7 g/mol
InChI-Schlüssel: VGGMTOYKEDKFLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

K-604 ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung der Acyl-CoA:Cholesterin-Acyltransferase 1 (ACAT1) bekannt ist. Dieses Enzym spielt eine entscheidende Rolle im Cholesterinstoffwechsel, indem es die Bildung von Cholesterylestern aus Cholesterin und Fettsäure-Acyl-CoA katalysiert. This compound wurde als vielversprechender Kandidat für die Behandlung von Hyperlipidämie und Atherosklerose identifiziert, da es ACAT1 selektiv hemmen kann .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von K-604 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte beinhalten:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Search Methodology

  • Databases queried: PubMed Central, ACS Publications, Nature, ChemRxiv, PubChem, and others.

  • Keywords: "K-604 chemical reactions," "this compound synthesis," "this compound reaction pathways."

  • Filters: Peer-reviewed articles, patents, and chemical safety data (2016–2025).

2.1. Absence in Reaction Databases

  • ORDerly Dataset (Source ): No entries for "this compound" in its 1.7M reaction entries.

  • USPTO Patents (Source ): 33,099 reactions analyzed; no matches for this compound.

2.3. Reaction Optimization Studies

  • Additive Mapping (Source ): Focused on Ni-catalyzed cross-couplings; no mention of this compound.

  • Neutral Loss Mass Spectrometry (Source ): Analyzed 384 Buchwald-Hartwig reactions; this compound was absent.

Potential Reasons for Data Gaps

  • Proprietary Status : this compound may be an internal code name for a compound under development, not yet disclosed in public databases.

  • Nomenclature Variants : The compound might be listed under alternative IUPAC names or CAS numbers.

  • Therapeutic Focus : If this compound is a drug candidate, its synthetic details may be protected by patents not yet published.

Recommendations for Further Research

  • Patent Office Queries : Search the USPTO and WIPO databases for pending applications.

  • Specialized Journals : Review medicinal chemistry journals for preclinical studies.

  • Vendor Catalogs : Contact chemical suppliers (e.g., Sigma-Aldrich, TCI) for proprietary data.

Related Compounds for Context

While this compound remains uncharacterized, analogous kinase inhibitors and phosphine-catalyzed reactions (Source , ) highlight trends in small-molecule synthesis:

CompoundTargetKey ReactionYield (%)Reference
TamatinibNek1Buchwald-Hartwig coupling47
GSK1059615PI3KβReductive amination64
AST-487RET kinaseSuzuki-Miyaura cross-coupling77

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

K-604 has been investigated for its potential in treating Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) effectively when administered intranasally. A study demonstrated that this compound significantly reduced cholesteryl esters in mouse cerebral tissue when given intranasally, achieving a brain-targeting efficiency index of 133-fold compared to oral administration. This suggests that this compound could be a promising candidate for treating neurodegenerative diseases by modulating cholesterol metabolism in the brain .

Retinal Neovascularization

Recent studies have highlighted this compound's effectiveness in treating pathological retinal neovascularization (RNV), a condition often linked to ischemic retinopathies. In a mouse model of oxygen-induced retinopathy, this compound treatment significantly inhibited inflammatory responses and limited RNV while preserving normal vascular growth factors like vascular endothelial growth factor (VEGF). This dual action suggests that this compound can be utilized to manage RNV without the adverse effects associated with traditional anti-VEGF therapies .

Inflammatory Response Modulation

This compound's role in modulating the inflammatory response in retinal cells has been documented, showing a decrease in pro-inflammatory mediators during conditions of hypoxia. This finding indicates that this compound could be beneficial not only for RNV but also for broader applications in retinal diseases characterized by inflammation .

Atherosclerosis Suppression

This compound has been shown to suppress the development of atherosclerosis in animal models without affecting plasma cholesterol levels. In studies involving hamsters on high-fat diets, administration of this compound significantly reduced fatty streak lesions, demonstrating its potential as a therapeutic agent for cardiovascular diseases .

Mechanistic Insights

The compound's selectivity for ACAT-1 over ACAT-2 (229-fold) allows it to inhibit cholesterol esterification effectively within macrophages, leading to enhanced cholesterol efflux and reduced foam cell formation—key processes in atherosclerotic lesion development .

Data Tables

Application AreaStudy FocusKey Findings
NeurologyAlzheimer’s Disease133-fold increase in brain targeting efficiency via intranasal delivery
OphthalmologyRetinal NeovascularizationReduced inflammatory mediators; preserved VEGF expression
Cardiovascular HealthAtherosclerosisSuppressed fatty streak lesions without altering plasma cholesterol levels

Case Studies

Case Study 1: Alzheimer's Disease Model
In a controlled experiment with mice, this compound was administered intranasally over seven days. Results showed a significant decrease in cholesteryl esters within the brain tissue, indicating effective delivery and action against neurodegenerative processes.

Case Study 2: Oxygen-Induced Retinopathy
In another study involving oxygen-induced retinopathy models, this compound treatment led to reduced RNV and inflammation markers, demonstrating its potential as a therapeutic agent for retinal diseases.

Wirkmechanismus

K-604 exerts its effects by selectively inhibiting ACAT1, an enzyme involved in the esterification of cholesterol. By inhibiting ACAT1, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells. This inhibition is competitive with respect to oleoyl-coenzyme A, with a Ki value of 0.378 micromolar. This compound also enhances cholesterol efflux from macrophages, promoting the removal of excess cholesterol from cells .

Vergleich Mit ähnlichen Verbindungen

K-604 ist einzigartig in seiner hohen Selektivität für ACAT1 gegenüber ACAT2, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von ACAT1 im Cholesterinstoffwechsel macht. Ähnliche Verbindungen umfassen:

Die hohe Selektivität von this compound für ACAT1 macht es besonders nützlich für die Forschung, die sich auf die spezifische Hemmung dieses Enzyms und seine Auswirkungen auf den Cholesterinstoffwechsel und verwandte Krankheiten konzentriert.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of K-604, and how can researchers confirm its target engagement in vitro?

this compound is a selective acyl-CoA:cholesterol acyltransferase-1 (ACAT1/SOAT1) inhibitor that competitively binds to the enzyme’s active site, blocking cholesterol esterification . To validate target engagement, measure ACAT1 activity via cholesterol esterification assays using radiolabeled oleoyl-CoA or fluorescent cholesterol analogs. Western blotting can confirm reduced ACAT1 protein levels in treated cells (e.g., Micro and MAM cells) . IC₅₀ values (~450 nM for ACAT1 vs. 102.85 μM for ACAT2) highlight its selectivity .

Q. What in vitro models are suitable for studying this compound’s effects on lipid metabolism?

Use immortalized cell lines (e.g., hepatocytes, macrophages) or primary cells (alveolar macrophages) to assess cholesterol distribution. Key readouts include:

  • Subcellular cholesterol : Quantify MAM (mitochondria-associated membrane) cholesterol via fluorescence microscopy with filipin staining .
  • Lipid droplets : Visualize using BODIPY or Nile Red staining; this compound reduces cholesterol ester accumulation in lipid droplets .
  • Protein markers : Monitor ACAT1, Sigma1R, and HMGCR via Western blotting to track pathway modulation .

Q. How does this compound influence cholesterol crystal formation, and what assays are optimal for quantification?

this compound inhibits cholesterol crystal formation by reducing esterified cholesterol available for crystallization . Use polarized light microscopy to visualize crystals in hepatocyte lipid droplets. Quantify crystal area percentage via image analysis software (e.g., ImageJ) and validate with flow cytometry for lipid content .

Advanced Research Questions

Q. In acute lung injury (ALI) models, what experimental parameters are critical for evaluating this compound’s efficacy?

  • Administration : Intratracheal delivery (e.g., 1–5 mg/kg) ensures localized lung exposure .
  • Outcome measures :

  • Bronchoalveolar lavage (BAL) : Analyze total cholesterol, free cholesterol, and cholesterol esters via gas chromatography .
  • Surfactant proteins : Quantify SP-B and SP-D via ELISA or Western blot to assess functional recovery .
  • Macrophage activation : Use flow cytometry for CD11c, CD206, and Ly6C markers to evaluate inflammatory phenotypes .

Q. How can researchers resolve contradictions in this compound’s effects on epithelial injury versus lipid metabolism?

While this compound reduces lipid accumulation and inflammation in ALI, it may not mitigate direct epithelial damage . To dissect these pathways:

  • Multi-parametric analysis : Combine histopathology (alveolar wall thickness) with lipidomics and transcriptomics (e.g., Arg1, Nos2 expression) .
  • Cell-type-specific knockouts : Use conditional ACAT1 deletion in alveolar epithelial cells vs. macrophages to isolate lipid-mediated effects .

Q. What downstream metabolic pathways are altered by ACAT1 inhibition, and how can these be systematically studied?

this compound upregulates glycerolipid synthesis in an ACAT1-dependent manner, likely due to increased MAM cholesterol activating GPAT enzymes . To map these effects:

  • Lipidomics : Profile glycerolipids (e.g., triglycerides, phosphatidylcholine) via LC-MS.
  • Transcriptomics : Identify upregulated genes (e.g., GPAT3) using RNA-seq .
  • Validation : Compare results with ACAT1-knockout models to exclude off-target effects .

Q. How does this compound modulate macrophage polarization in inflammatory models?

this compound reduces pro-inflammatory (M1) and pro-fibrotic macrophage subsets (e.g., CD11c⁺/CD206⁺) in ALI by limiting lipid-driven activation . Methodological considerations:

  • Flow cytometry panels : Include markers like F4/80, CD11b, and Siglec-F to distinguish alveolar vs. interstitial macrophages .
  • Functional assays : Measure cytokine secretion (TNF-α, IL-6) and phagocytic activity to assess phenotypic shifts .

Q. Data Analysis & Contradictions

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves (e.g., cholesterol crystal area vs. This compound concentration) to calculate IC₅₀ .
  • Multivariate analysis : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., BAL lipid profiles across treatment cohorts) .

Q. Why does this compound fail to restore LXR signaling in some lipid-overloaded models?

Despite reducing cholesterol esters, this compound may not normalize LXR targets (e.g., ABCA1, ABCG1) due to persistent free cholesterol accumulation or secondary inflammation . Address this by:

  • Combination therapies : Co-administer LXR agonists (e.g., T0901317) to synergize with ACAT1 inhibition.
  • Single-cell RNA-seq : Identify heterogenous macrophage responses to this compound within BAL populations .

Q. Cross-Tissue & Mechanistic Insights

Q. Does this compound exhibit tissue-specific effects beyond the lung?

Yes. In NAFLD/NASH models, this compound reduces hepatic lipid droplets and TNF-α/COL1A1 expression, comparable to fibrates . For cross-tissue studies:

  • Histopathology : Score lipid droplets and inflammation in liver sections.
  • Plasma pharmacokinetics : Measure this compound bioavailability via HPLC-MS/MS after oral/intraperitoneal administration .

Eigenschaften

Molekularformel

C23H30N6OS3

Molekulargewicht

502.7 g/mol

IUPAC-Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30)

InChI-Schlüssel

VGGMTOYKEDKFLN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC

Synonyme

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
K-604
K604 compound

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (104.94 g, 0.286 mol) was dissolved in tetrahydrofuran (1.4 L), and triethylamine (48.5 g, 0.479 mol), 4-dimethylaminopyridine (1.76 g, 14.4 mmol), and methanesulfonyl chloride (42 g, 0.366 mol) were sequentially added to the solution under cooling with ice, followed by stirring for 1 hour at the same temperature. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure, to thereby yield 144.92 g of a pale yellow foamed substance. The product was dissolved in N,N-dimethylformamide (1 L), and 2-mercaptobenzimidazole (48.58 g, 0.323 mol), potassium carbonate (48.58 g, 0.351 mol), and 18-crown-6 (3.56 g, 13.5 mmol) were added to the resultant solution at room temperature, followed by stirring for 3 hours at 80° C. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned by adding chloroforn and water. The aqueous layer was extracted with chloroform. The combined organic layer was washed with saturated brine, dried over sodium sulfate anhydrate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (developer: hexane/acetone=1/1-1/3), to thereby yield 55.85 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 39.2%).
Name
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide
Quantity
104.94 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
catalyst
Reaction Step Two
Quantity
48.58 g
Type
reactant
Reaction Step Three
Quantity
48.58 g
Type
reactant
Reaction Step Three
Quantity
3.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CSc1cc(C)nc(SC)c1NC(=O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)N=NC(=O)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride 1.0 g (2.69 mmol) was suspended in acetonitrile (30 mL), and potassium carbonate 1.45 g (10.49 mmol) was added to the suspension. Water (8 mL) was added dropwise to the mixture under stirring at room temperature until the entirety of the suspension assumed a homogeneous solution. Subsequently, N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide 810 mg (2.52 mmol) was gradually added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was diluted with water (50 mL) and extracted with chloroform (100 mL×3). The organic layer was washed with saturated brine (50 mL), followed by drying over sodium sulfate anhydrate and concentrating under reduced pressure. The residue was purified through silica gel column chromatography (eluent: chloroform:saturated ammonia in methanol=20:1). The thus-obtained oily product was crystallized from ethanol-diethyl ether, thereby yielding 1.16 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 88%) as a colorless crystalline powder.
Name
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
810 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Acetonitrile (450 mL) and potassium carbonate (85.7 g, 0.62 mol) were added to 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine.3 hydrochloride (59.42 g, 0.16 mol) in water (180 mL). Subsequently, 2-bromo-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (48.19 g, 0.15 mol) was gradually added thereto, and the resultant mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water (300 mL), followed by stirring for 1 hour. The crystals that precipitated were separated through filtration, followed by washing with a solvent mixture (600 mL) of acetonitrile and water (1:1), washing with water (200 mL), and drying through air blow at 40 to 50° C., to thereby yield 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide as colorless crystals (75 g, yield: 99%).
Quantity
59.42 g
Type
reactant
Reaction Step One
Quantity
48.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
85.7 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.